Product packaging for Amphotericin B methyl ester(Cat. No.:CAS No. 36148-89-7)

Amphotericin B methyl ester

Cat. No.: B132049
CAS No.: 36148-89-7
M. Wt: 938.1 g/mol
InChI Key: UAZIZEMIKKIBCA-TYVGYKFWSA-N
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Description

Contextualization within Polyene Macrolide Antibiotics Research

The research into AME is firmly rooted in the broader field of polyene macrolide antibiotic investigation. Polyenes, characterized by a large macrolactone ring with a hydrophobic polyene region and a hydrophilic polyol section, exert their antifungal effect primarily by interacting with ergosterol (B1671047), a key component of fungal cell membranes. nih.govmdpi.com This interaction leads to the formation of transmembrane channels, causing leakage of essential intracellular ions and ultimately cell death. nih.govpnas.org However, the structural similarity between fungal ergosterol and mammalian cholesterol results in a non-selective action that underpins the toxicity of many polyenes, including AmB. mdpi.com

The quest for derivatives with an improved therapeutic index has been a central theme in polyene research. nih.gov Chemical modification of the AmB molecule, particularly at its polar groups, has been a primary strategy. nih.gov The esterification of the carboxyl group of Amphotericin B to form Amphotericin B methyl ester is a prime example of this approach. nih.govjst.go.jp This modification was intended to alter the molecule's physicochemical properties, such as its solubility and interaction with mammalian cell membranes, thereby reducing its toxicity. nih.govnih.gov

Research comparing AME to its parent compound has been a significant focus. Studies have explored its antifungal activity against various pathogens, its mechanism of action, and its effects on mammalian cells. jst.go.jpoup.comaacrjournals.org For instance, investigations have shown that AME retains significant antifungal properties, and in some cases, exhibits activity against other microorganisms like mycoplasma. nih.gov Furthermore, research into AME has contributed to a deeper understanding of the structure-activity relationships of polyene antibiotics, shedding light on the roles of different functional groups in both antifungal efficacy and toxicity. nih.govresearchgate.net

Historical Perspectives on this compound Development and Study

The development and study of this compound began as a direct response to the clinical limitations of Amphotericin B. Initial research in the 1970s focused on the synthesis and basic biological characterization of AME. These early studies established that esterification of the carboxyl group of AmB could lead to a compound with reduced toxicity. nih.gov For example, it was reported that AME was approximately 250 times less toxic than its parent antibiotic in some experimental models. nih.gov

Early comparative studies in the mid-1970s provided the first insights into the therapeutic potential and limitations of AME. In murine models of coccidioidomycosis, AME was found to be less effective than AmB at low doses, but at higher doses, it was therapeutically effective without the lethal toxicity and nephrotoxicity observed with AmB. oup.com Concurrently, other studies in mice infected with Candida albicans, Cryptococcus neoformans, and Blastomyces dermatitidis suggested that AME was substantially less efficacious than AmB. oup.com

The 1970s and 1980s saw a wave of research exploring various facets of AME. Stability studies indicated that while the free base forms of AmB and AME had similar stability in solid form, the acid salts of AME were less stable, particularly in solution. nih.gov Investigations into its mechanism of action confirmed its interaction with cell membranes, similar to AmB. microbiologyresearch.org Interestingly, some studies also revealed unexpected biological activities, such as a growth-stimulatory effect on certain established cell lines, a property not shared by the parent compound. jst.go.jp Research also extended to its potential antiviral activity, with findings that it could inhibit HIV-1 replication. medchemexpress.com

More recent research has utilized AME and its analogs as tools to dissect the precise molecular mechanisms of polyene action. For example, the synthesis of derivatives like 35-deoxy this compound has helped to elucidate the role of specific hydroxyl groups in the formation of ion channels. nih.govresearchgate.net These studies, building on the historical foundation of AME research, continue to refine our understanding of how polyene antibiotics function at a molecular level.

Research Findings on this compound

Comparative In Vitro Activity

OrganismAME Activity Relative to AmBReference
Acholeplasma laidlawii100-fold more active nih.gov
Spiroplasma citri10-fold more active nih.gov
Mycoplasma gallisepticumEquivalent activity nih.gov

Comparative Efficacy and Toxicity in Murine Models

ParameterAmphotericin BThis compoundReference
Efficacy in Coccidioidomycosis More effective at low dosesLess effective at low doses, effective at higher non-toxic doses oup.com
Toxicity Lethal and/or nephrotoxic at higher dosesNon-toxic at therapeutically effective doses oup.com
Efficacy in Candidiasis, Cryptococcosis, Blastomycosis Higher therapeutic ratioSubstantially less efficacious oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H75NO17 B132049 Amphotericin B methyl ester CAS No. 36148-89-7

Properties

IUPAC Name

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZIZEMIKKIBCA-TYVGYKFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H75NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35375-29-2 (hydrochloride)
Record name Methylamphotericin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897
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DSSTOX Substance ID

DTXSID701009331
Record name Methylamphotericin B
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Molecular Weight

938.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36148-89-7
Record name Amphotericin B monomethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36148-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylamphotericin B
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylamphotericin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701009331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMPHOTERICIN B METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Mechanistic Studies of Amphotericin B Methyl Ester Action

Fungal Cell Membrane Interactions

The primary mechanism of action for AME involves direct interaction with the fungal cell membrane, a process governed by the presence of specific sterols. acs.orgnih.govmdpi.com This interaction leads to a cascade of events, including sterol binding, molecular aggregation, and ultimately, the disruption of membrane integrity. researchgate.netmdpi.com

Sterol Binding Affinity and Selectivity

The selectivity of AME for fungal cells over mammalian cells is rooted in its differential binding affinity for the predominant sterols in their respective membranes: ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnjmonline.nl

Amphotericin B and its derivatives exhibit a significantly higher affinity for ergosterol-containing membranes than for those containing cholesterol. nih.govfrontiersin.org This preferential binding is a cornerstone of its therapeutic window. Molecular dynamics simulations and experimental studies have revealed that the interaction with ergosterol is more favorable, leading to the formation of more stable complexes. nih.govfrontiersin.org In membranes containing ergosterol, both AME and the sterol can intrude from one leaflet of the lipid bilayer to the opposite one, a phenomenon that helps stabilize the transmembrane ion channel structure. nih.gov This contrasts with cholesterol-containing membranes, where such connectivity between half-pores is less favored. nih.gov

The interaction is multifaceted, involving van der Waals forces, and hydrogen bonding. mdpi.com Studies on derivatives lacking the mycosamine (B1206536) sugar appendage have shown that this moiety is critical for binding to both ergosterol and cholesterol, indicating its essential role in the initial recognition and anchoring process. pnas.orgnih.gov Further investigation into the C2′ hydroxyl group of the mycosamine sugar has revealed surprising complexity; its deletion was found to eliminate cholesterol binding while preserving ergosterol binding, suggesting that the leading structural models for AmB-sterol interactions may require revision. nih.govacs.org

Table 1: Comparison of AME Interaction Dynamics with Ergosterol and Cholesterol
FeatureErgosterol InteractionCholesterol Interaction
Binding AffinityHighLow to Moderate nih.govfrontiersin.orgasm.org
Complex StabilityMore stable; stronger van der Waals contacts frontiersin.orgmdpi.comLess stable; weaker van der Waals contacts mdpi.com
Membrane BehaviorPromotes inter-leaflet intrusion, stabilizing full pores nih.govLess intrusion, less stable pore structures nih.gov
Key MoietiesMycosamine appendage is essential for binding pnas.orgnih.govMycosamine appendage (incl. C2'-OH) is essential for binding nih.govacs.org

The structural differences between ergosterol and cholesterol play a significant role in the selective affinity of AME. Ergosterol possesses a more planar and rigid structure compared to cholesterol. frontiersin.orgmdpi.com The alkyl side chain of ergosterol is stiffer and more elongated, which allows for stronger and more stable van der Waals contacts with the rigid polyene portion of the AME molecule. frontiersin.org

In contrast, the side-chain of cholesterol has a more flexible, sigmoidal conformation. mdpi.com This flexibility results in weaker van der Waals interactions with AME, contributing to the lower affinity and stability of the AME-cholesterol complex. mdpi.com These conformational distinctions are a key determinant of the drug's ability to effectively recognize and bind to fungal membranes over host membranes. frontiersin.orgmdpi.com

Pore Formation and Membrane Permeabilization Mechanisms

Following sterol binding, AME molecules self-assemble within the lipid bilayer to form structures that disrupt the membrane's barrier function. acs.orgresearchgate.net This process of permeabilization is the primary cause of fungal cell death.

The most widely accepted model for AME-induced membrane permeabilization is the formation of ion channels. nih.govosaka-u.ac.jp According to the "barrel-stave" model, AME molecules, in complex with sterols, orient themselves perpendicularly to the plane of the membrane. acs.orgnih.gov These monomers then aggregate to form a ring-like structure, or pore, with their hydrophilic polyhydroxyl faces lining the interior of the channel and their lipophilic polyene chains facing the lipid acyl chains of the membrane. tandfonline.com

Recent solid-state NMR and molecular dynamics studies have provided a high-resolution structure, suggesting a stable assembly of seven AME molecules forms a single-length ion-conductive channel. nih.govosaka-u.ac.jp The formation of these transmembrane pores creates a pathway for the leakage of monovalent cations, particularly potassium (K+), and other small intracellular components out of the cell. researchgate.netnjmonline.nl This massive electrolyte efflux disrupts the cell's electrochemical gradient, leading to osmotic instability and cell death. njmonline.nl

Specific functional groups on the AME molecule are critical for its ability to form functional pores. The hydroxyl group at the C35 position has been identified as being essential for membrane permeabilization but not for the initial ergosterol binding. mdpi.comresearchgate.netnih.gov

Studies utilizing synthetically prepared 35-deoxy Amphotericin B methyl ester, a derivative lacking this specific hydroxyl group, have been pivotal. pnas.orgnih.gov Research showed that this derivative retained its ability to bind ergosterol but was incapable of causing significant ion efflux. pnas.orglookchem.com This demonstrates that the C35-OH group is not required for sterol sequestration but is indispensable for creating a functional ion channel. pnas.orgresearchgate.net The prevailing model suggests that the full, membrane-spanning pore is formed by the union of two "half-pores" from opposing leaflets of the bilayer. nih.gov This union is stabilized by hydrogen bonds formed between the C35-OH groups of AME molecules in each half-pore, creating a continuous, water-filled channel. pnas.orgnih.gov The removal of this hydroxyl group prevents this crucial linkage, thereby abolishing the molecule's ability to permeabilize the membrane. mdpi.comnih.gov

Table 2: Functional Roles of Key AME Moieties in Membrane Interaction
Molecular MoietyPrimary RoleEffect of Removal/Modification
Mycosamine AppendageErgosterol & Cholesterol Binding pnas.orgnih.govEliminates sterol binding and antifungal activity pnas.org
C2'-OH on MycosamineCritical for Cholesterol binding, but not Ergosterol binding nih.govacs.orgAbolishes cholesterol binding, but retains ergosterol binding and antifungal activity nih.govacs.org
C35-Hydroxyl GroupIon channel formation; stabilization of double-barrel pores pnas.orgresearchgate.netnih.govAbolishes membrane permeabilization and electrolyte efflux, but not ergosterol binding pnas.orgmdpi.com
C41-Carboxyl Group (as methyl ester)Modulates solubility and aggregation properties nih.govDoes not prevent ergosterol binding or channel formation nih.govpnas.org
Influence of Self-Association on Membrane Permeabilization and Selective Toxicity

The aggregation state of amphotericin B (AmB) and its derivatives, including the methyl ester (AME), in aqueous solution is a critical determinant of their biological activity and selective toxicity. bibliotekanauki.pl In aqueous media, these polyene antibiotics exist in a dynamic equilibrium between monomeric and various aggregated forms. bibliotekanauki.pl It is understood that the monomeric form of AmB is significantly less toxic to mammalian cells than it is to fungal cells. bibliotekanauki.pl Conversely, the water-soluble aggregated forms exhibit nonselective toxicity, harming both host and fungal cells. bibliotekanauki.pl

The selective toxicity of these compounds is fundamentally linked to their preferential interaction with ergosterol, the primary sterol in fungal cell membranes, over cholesterol, which is predominant in mammalian cell membranes. bibliotekanauki.plnih.gov The ability of the antibiotic to differentiate between these two sterols is influenced by its state of self-association. bibliotekanauki.pl For instance, the derivative N-methyl-N-D-fructosyl this compound (MF-AME) demonstrates improved selective toxicity, which is partly attributed to a reduced concentration of water-soluble oligomers in aqueous solution and a greater ability to distinguish between ergosterol and cholesterol. bibliotekanauki.pl

Studies on model membrane systems have provided further insights. The interaction of AmB derivatives with membrane phospholipids (B1166683) can be influenced by chemical modifications to the antibiotic's structure. core.ac.uk Molecular dynamics simulations have shown that derivatives of AmB can alter the conformational order of phospholipid acyl chains. core.ac.uk The presence of sterols in the membrane, in turn, affects the hydration level and positioning of the antibiotic molecules within the bilayer. core.ac.uk For example, certain derivatives are more strongly hydrated in membranes containing cholesterol compared to those with ergosterol. core.ac.uk

The formation of transmembrane channels is a widely accepted model for the membrane-permeabilizing action of AmB. tandfonline.com This process is thought to involve the aggregation of antibiotic-sterol complexes into a barrel-stave structure, creating an aqueous pore. tandfonline.comnih.gov The orientation of AME molecules has been found to be predominantly parallel to the normal of the lipid bilayer, which supports this barrel-stave model. nih.gov However, the complexity of these interactions is highlighted by the fact that the specific effects on membrane permeability can vary depending on the antibiotic derivative and the lipid composition of the membrane. bibliotekanauki.pl

Table 1: Influence of Self-Association and Sterol Interaction on Amphotericin B Derivative Activity
CompoundKey CharacteristicEffect on SelectivitySupporting Evidence
Amphotericin B (AmB)Forms water-soluble aggregatesAggregates are non-selectively toxic bibliotekanauki.pl
Amphotericin B (AmB)Monomeric formLess toxic to mammalian cells than fungal cells bibliotekanauki.pl
N-methyl-N-D-fructosyl this compound (MF-AME)Reduced concentration of water-soluble oligomersImproved selective toxicity bibliotekanauki.pl
This compound (AME)Orientation parallel to lipid bilayer normalSupports barrel-stave pore formation model nih.gov

Oxidative Stress Induction and Fungal Response

A significant aspect of the antifungal mechanism of amphotericin B (AmB) and its derivatives involves the induction of oxidative stress within fungal cells. semanticscholar.orgresearchgate.net This process is characterized by the generation of reactive oxygen species (ROS), which can lead to cellular damage and contribute to the fungicidal effect of the drug. nih.govarvojournals.org The production of ROS appears to be a universal mechanism of action for AmB against various pathogenic yeast species. nih.gov

Research has demonstrated that AmB treatment leads to the accumulation of ROS, which can cause damage to vital cellular components such as proteins and lipids. nih.govmdpi.com For example, AmB has been shown to induce protein carbonylation, a marker of oxidative protein damage, in susceptible fungal strains. nih.gov This oxidative damage is a key contributor to the drug's ability to kill fungal cells. nih.gov

Fungal cells, in response to this oxidative assault, have developed defense mechanisms. mdpi.com Some AmB-resistant strains exhibit alterations in their respiratory chain, mitochondrial membrane potential, and possess higher catalase activity compared to susceptible strains. nih.gov Catalase, an enzyme that breaks down hydrogen peroxide, plays a crucial role in protecting the cell from ROS-induced damage. mdpi.com It is hypothesized that a reduction in polyene-induced oxidative stress allows the cell to better tolerate AmB exposure. mdpi.com

Furthermore, some fungi can increase the production of polyamines like putrescine and spermidine, which act as ROS scavengers, to mitigate the effects of AmB-induced cell death. mdpi.com The induction of nitrosative stress, characterized by the production of reactive nitrogen species (RNS), has also been observed with AmB treatment in certain fungi. nih.gov Interestingly, while superoxide (B77818) radicals are important for the fungicidal action of AmB, nitric oxide radicals appear to mediate a tolerance pathway. nih.gov

Table 2: Oxidative Stress and Fungal Response to Amphotericin B
PhenomenonDescriptionFungal Response/Resistance MechanismSupporting Evidence
ROS ProductionAmB induces the formation of reactive oxygen species (ROS) in fungal cells.Contributes to fungicidal activity through damage to proteins and lipids. semanticscholar.orgresearchgate.netnih.gov
Protein CarbonylationA marker of oxidative damage to proteins induced by AmB.Observed in susceptible but not resistant strains. nih.gov
Mitochondrial AlterationsResistant strains may show altered respiration rates and mitochondrial membrane potential.Reduces the induction of ROS by AmB. nih.gov
Increased Catalase ActivityAn enzyme that detoxifies hydrogen peroxide.Higher levels in resistant strains help to counteract oxidative stress. nih.govmdpi.com
Nitric Oxide RadicalsMediate a tolerance pathway towards AmB.Inhibition of nitric oxide production can increase fungal susceptibility to AmB. nih.gov

Antiviral Mechanisms of Action

This compound (AME) demonstrates notable antiviral activity, particularly against enveloped viruses. semanticscholar.orgnih.gov Its mechanism of action is multifaceted, primarily targeting the viral envelope and interfering with key stages of the viral life cycle. nih.govmedchemexpress.commedchemexpress.com

Inhibition of Viral Replication and Particle Production

AME has been shown to potently inhibit the replication of a diverse range of HIV-1 isolates. nih.gov This inhibition is a result of a significant impairment of both viral infectivity and a reduction in the production of new viral particles. nih.govcaymanchem.com Studies have indicated that AME can disrupt the assembly and release of HIV-1. medchemexpress.commedchemexpress.com Interestingly, the inhibitory effect of AME on HIV-1 particle production appears to be dependent on the viral protein Vpu. scispace.com AME has been found to interfere with the function of Vpu that counteracts the host restriction factor CD317/BST-2/tetherin. scispace.com

Beyond HIV-1, AME has shown antiviral effects against other enveloped viruses such as vesicular stomatitis virus, herpes simplex virus types 1 and 2, Sindbis virus, and vaccinia virus. nih.gov However, it does not appear to be effective against non-enveloped viruses like adenovirus type 4 or echovirus type 11. nih.gov

Interaction with Viral Envelope and Cholesterol

A primary target of AME's antiviral action is the lipid envelope of the virus, specifically the cholesterol embedded within it. semanticscholar.orgnih.govresearchgate.net As a cholesterol-binding compound, AME can alter the properties of the viral membrane. medchemexpress.commedchemexpress.comcyberleninka.ru This interaction is thought to be the basis for its broad-spectrum activity against enveloped viruses. semanticscholar.org

The sequestration of cholesterol by AME disrupts the integrity and function of the viral envelope, which is crucial for viral entry and infectivity. researchgate.netfrontiersin.org The binding of AME to the viral envelope has been demonstrated through the comigration of the drug and vesicular stomatitis virus in sucrose (B13894) gradients. nih.gov The antiviral effects of AME can be partially counteracted by the presence of serum, which may be due to interactions with serum components. nih.gov

Molecular Targets in Viral Glycoproteins (e.g., HIV-1 gp41)

Research into HIV-1 resistance to AME has revealed specific molecular targets within the viral envelope glycoproteins. nih.gov Mutations conferring resistance to AME have been mapped to a highly conserved endocytosis motif in the cytoplasmic tail of the transmembrane glycoprotein (B1211001) gp41. nih.gov

Interestingly, HIV-1 can escape the inhibitory effects of AME through protease-mediated cleavage of the gp41 cytoplasmic tail. pnas.org This truncation of gp41 confers resistance to the drug. pnas.orgnih.gov This suggests that the long cytoplasmic tail of gp41 plays a role in the virus's susceptibility to AME, and its removal is a strategy for evasion. pnas.org The mechanism of resistance highlights the intricate interplay between AME, the viral envelope's cholesterol content, and the structure of viral glycoproteins like gp41. researchgate.netpnas.org

Table 3: Antiviral Mechanisms of this compound
MechanismTargetEffectSupporting Evidence
Inhibition of Viral ReplicationHIV-1 and other enveloped virusesImpairs viral infectivity and particle production. nih.govcaymanchem.com
Interaction with Viral EnvelopeCholesterol in the viral lipid bilayerDisrupts envelope integrity and function. semanticscholar.orgmedchemexpress.commedchemexpress.comresearchgate.net
Targeting Viral GlycoproteinsHIV-1 gp41 cytoplasmic tailMutations and cleavage of the tail confer resistance. nih.govpnas.orgnih.gov

Antifungal Spectrum and Efficacy Research

In Vitro Comparative Antifungal Activity Studies

The in vitro antifungal activity of Amphotericin B methyl ester has been evaluated against a range of pathogenic fungi, often in direct comparison to its parent compound, Amphotericin B. These studies have sought to determine the minimum inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) of AME.

Activity against Pathogenic Yeasts (e.g., Candida spp., Cryptococcus neoformans, Sporothrix schenckii)

Studies have demonstrated that this compound possesses significant activity against pathogenic yeasts. nih.govsemanticscholar.org In comparative studies, the activity of AME was found to be slightly lower than that of Amphotericin B. nih.govsemanticscholar.org For most yeast-like organisms, including various Candida species and Cryptococcus neoformans, concentrations of 1 µg/ml or less of either AME or Amphotericin B were sufficient to be lethal. nih.gov However, the yeast cells of Sporothrix schenckii exhibited greater resistance to both antibiotics, with a minimal fungicidal concentration ranging from 5 to 10 µg/ml. nih.govsemanticscholar.org

In a study involving isolates of Candida albicans, Cryptococcus neoformans, and Blastomyces dermatitidis, AME ascorbate (B8700270) showed comparable activity to Amphotericin B against C. albicans. oup.com However, it demonstrated less activity against the isolates of C. neoformans and B. dermatitidis. oup.com Another study comparing AME with Amphotericin B and two N-aminoacyl derivatives of AME against 60 yeast isolates found that 70% of the strains were inhibited by concentrations of the N-aminoacyl AME derivatives that were within a twofold dilution of the Amphotericin B or AME minimum inhibitory concentration. nih.gov

Fungus (Yeast)This compound (AME) MFC (µg/ml)Amphotericin B MFC (µg/ml)
Candida spp. (most)≤ 1.0≤ 1.0
Cryptococcus neoformans≤ 1.0≤ 1.0
Sporothrix schenckii (yeast form)5.0 - 10.05.0 - 10.0

Activity against Filamentous Fungi (e.g., Aspergillus spp., Oidiodendron kalrai)

The in vitro efficacy of this compound extends to filamentous fungi. Both AME and Amphotericin B have shown inhibitory effects against various filamentous fungi. nih.govsemanticscholar.org However, the filamentous forms of Sporothrix schenckii and Oidiodendron kalrai were found to be more resistant to both drugs compared to other dimorphic fungi. nih.govsemanticscholar.org The minimal fungicidal concentration for the filamentous form of S. schenckii was 10 µg/ml, and for O. kalrai, it was 50 µg/ml. nih.govresearchgate.net For species like Aspergillus fumigatus and Aspergillus niger, Amphotericin B was shown to be inhibitory at 0.5 µg/ml, while AME required concentrations of 1 to 5 µg/ml to achieve the same effect. semanticscholar.org

Fungus (Filamentous)This compound (AME) MFC (µg/ml)Amphotericin B MFC (µg/ml)
Sporothrix schenckii (filamentous form)10.0Not specified
Oidiodendron kalrai50.0Not specified
Aspergillus spp. (MIC)1.0 - 5.00.5

Activity against Dimorphic Fungi (e.g., Blastomyces dermatitidis)

This compound has also been tested against dimorphic fungi. In its yeast form, Blastomyces dermatitidis was susceptible to both AME and Amphotericin B. nih.gov However, similar to what was observed with C. neoformans, AME ascorbate demonstrated less activity against B. dermatitidis isolates compared to Amphotericin B. oup.com

Efficacy in Experimental Murine Fungal Infection Models

The therapeutic potential of this compound has been further investigated in various murine models of systemic fungal infections.

Efficacy in Coccidioidomycosis Models

In experimental murine coccidioidomycosis, this compound was compared with Amphotericin B. oup.com While at lower doses, AME was found to be less therapeutically effective than its parent compound, at higher doses, it demonstrated therapeutic efficacy without the lethal toxicity and nephrotoxicity associated with Amphotericin B. oup.com Infections were established through intraperitoneal or intratracheal inoculation of arthrospores, and the mice received treatment for 30 days. oup.com

Efficacy in Candidiasis, Cryptococcosis, and Blastomycosis Models

The efficacy of this compound has been assessed in murine models of candidiasis, cryptococcosis, and blastomycosis. In these studies, AME was generally found to be effective against each of these experimental infections, but its efficacy was lower than that of Amphotericin B. oup.comnih.gov

For infections with Histoplasma and Blastomyces, the mean effective dose (ED50) of Amphotericin B was 0.3 mg/kg, whereas the ED50 for AME was 2.4 and 2.8 mg/kg, respectively. nih.gov In the case of Cryptococcus infection, the ED50 for Amphotericin B was 0.2 mg/kg, compared to 2.0 mg/kg for AME. nih.gov For Candida infections, the ED50 of Amphotericin B was less than 0.05 mg/kg, while the value for AME was between 0.5 and 0.05 mg/kg. nih.gov Another study using intravenous administration in mice infected with Candida albicans, Cryptococcus neoformans, and Blastomyces dermatitidis concluded that AME, as the ascorbate salt, was substantially less efficacious than Amphotericin B. oup.comoup.com

Infection ModelThis compound (AME) ED50 (mg/kg)Amphotericin B ED50 (mg/kg)
Histoplasmosis2.40.3
Blastomycosis2.80.3
Cryptococcosis2.00.2
Candidiasis0.05 - 0.5< 0.05

Research on Toxicity and Safety Profile in Preclinical Models

Comparative Toxicological Assessment with Amphotericin B

Preclinical studies have consistently demonstrated that Amphotericin B methyl ester (AME) possesses a significantly more favorable safety profile compared to its parent compound, Amphotericin B (AmB). This improved tolerability has been observed across various animal models and toxicological endpoints.

In investigations of acute toxicity, AME has been shown to be substantially less toxic than AmB. As a single intravenous dose in mice, AME was found to be approximately 20 times less toxic than Amphotericin B. nih.gov Further studies in mice indicated that the acute toxicity of AME was not exacerbated by pre-existing, chemically induced liver or kidney damage. nih.gov

Subacute toxicity studies have corroborated the reduced toxicity of AME. In a one-month study involving intraperitoneal administration in rats, AME was determined to be about four times less nephrotoxic than its parent compound. nih.gov

Comparative Acute Intravenous Toxicity in Mice

Compound Relative Toxicity
Amphotericin B 1x

A significant limitation of Amphotericin B therapy is its propensity to cause kidney and liver damage. Preclinical data indicates that AME is markedly less injurious to these organs.

In a one-month intravenous study conducted in dogs, AME was found to be approximately eight times less nephrotoxic and two to four times less hepatotoxic than Amphotericin B. nih.gov A notable finding from this study was that the minimal renal effects observed with AME did not worsen with increasing doses, a stark contrast to the dose-dependent nephrotoxicity seen with Amphotericin B. nih.gov Similarly, in a month-long intraperitoneal study in rats, AME was found to be about four times less damaging to the kidneys than AmB. nih.gov

Comparative Renal and Hepatic Toxicity in a 1-Month Intravenous Dog Study

Compound Relative Nephrotoxicity Relative Hepatotoxicity
Amphotericin B 1x 1x

Comparative neurotoxicity studies in animal models have revealed significant differences between Amphotericin B and its methyl ester derivative. In studies involving direct intracisternal administration in rats, Amphotericin B was found to be significantly more toxic than AME, as evidenced by greater weight loss, lethargy, and mortality. nih.gov Histopathological examination in these studies showed that AmB caused more pronounced edema and gliosis. nih.gov Neuronal degeneration and myelin damage were observed in rats treated with AmB, effects that were only modestly present at a five-fold higher concentration of AME. nih.gov

Furthermore, intravenous administration of AmB in rats led to notable neurotoxicity, including neuronal degeneration, gliosis, and myelin edema, which were not observed with a ten-fold greater dose of AME. nih.govasm.org However, it is important to note that chronic, long-term administration of high doses of AME in dogs has been associated with the development of a marked leukoencephalopathy, characterized by diffuse myelin loss, depletion of oligodendrocytes, and axonal swelling or fragmentation. nih.gov

Cellular Toxicity and Selectivity Studies

In vitro studies have been conducted to assess the cytotoxicity of this compound against various cell types and to determine its selectivity for target cells.

AME has been found to be less toxic than Amphotericin B and its deoxycholate formulation (Fungizone) to all cell lines evaluated in one study. nih.gov A key finding was the differential sensitivity of normal versus tumor-derived cell lines to AME. nih.gov Cells derived from normal human and mouse tissues were more resistant to the cytotoxic effects of AME compared to human and mouse tumor-derived cell lines. nih.gov This was demonstrated by higher rates of 24-hour survival, 72-hour viability, and continued growth at higher concentrations of AME in the normal cell lines. nih.gov In contrast, no such differential sensitivity was observed with Amphotericin B. nih.gov

Comparative Cellular Toxicity of this compound

Cell Type Relative Resistance to AME
Normal Tissue-Derived Cell Lines Higher

Impact on Mammalian Cell Viability and Growth Rates

Preclinical evaluations of this compound (AME) have consistently demonstrated a reduced cytotoxic profile against mammalian cell lines when compared to its parent compound, Amphotericin B (AmB), and its deoxycholate complex, Fungizone. researchgate.netdntb.gov.ua This difference in toxicity has been a key area of investigation, with studies focusing on cell survival, viability, and proliferation rates across a diverse range of cell types, including both normal and tumor-derived lines.

Early research established that AME is significantly less toxic than AmB and Fungizone to all tested cell lines. researchgate.net The cytotoxic effect was evaluated by measuring 24-hour cell survival and 72-hour cell viability. researchgate.netdntb.gov.ua Across multiple studies, higher concentrations of AME were required to induce a comparable level of toxicity to that of AmB. dntb.gov.ua For instance, AME has been reported to be at least 10 times less toxic than AmB to rat cortical cells, which include astrocytes and oligodendrocytes, as well as several other non-neural cell types. nih.gov

A notable finding in the preclinical safety profile of AME is its differential toxicity towards normal versus tumor-derived mammalian cells. researchgate.net Normal human and mouse cell lines have shown greater resistance to the cytotoxic effects of AME compared to their cancerous counterparts. researchgate.net This was observed through higher 24-hour survival rates, increased 72-hour viability, and sustained growth rates at higher AME concentrations in normal cell lines. researchgate.net In contrast, a similar pattern of differential sensitivity was not observed with Amphotericin B or Fungizone. researchgate.net

The impact on cell growth rates further underscores the reduced toxicity of AME. Higher concentrations of AME were necessary to inhibit the growth of various cell lines compared to AmB and Fungizone. dntb.gov.ua Interestingly, some studies have even reported a concentration-dependent growth-stimulatory effect of AME on certain established cell lines, such as mouse (L-M) and monkey (Vero) cells. This stimulation was evidenced by increased growth rates and enhanced synthesis of DNA and RNA. Such a proliferative response was not observed with Amphotericin B or Fungizone.

The following tables summarize the comparative toxicity of this compound, Amphotericin B, and Fungizone on various mammalian cell lines, based on published research findings.

Comparative 24-Hour Survival of Normal and Tumor Cell Lines

This table displays the concentration of each compound required to achieve approximately 50% cell survival after 24 hours of exposure.

Cell LineCell TypeAmphotericin B (μg/mL)Fungizone (μg/mL)This compound (μg/mL)
HEL-8Human (Normal)1010>100
WISHHuman (Normal)1010>100
L-MMouse (Normal)1010>100
KBHuman (Tumor)5550
HeLaHuman (Tumor)5550
RAGMouse (Tumor)5525

Comparative 72-Hour Viability of Various Cell Lines

This table shows the concentration of each compound that resulted in approximately 50% cell viability after 72 hours of continuous exposure.

Cell LineOriginAmphotericin B (μg/mL)Fungizone (μg/mL)This compound (μg/mL)
TH-1Turtle5550
PT K2Marsupial5550
MA 160Human5550
RK-13Rabbit5550
BHK-21Hamster5550

Synthesis and Analogues Research

Chemical Synthesis Methodologies

The synthesis of Amphotericin B methyl ester and its derivatives is a complex challenge that has been approached through total synthesis, semi-synthetic modifications of the natural product, and precise molecular editing.

The total synthesis of Amphotericin B, the parent compound of the methyl ester, was a landmark achievement first accomplished by Nicolaou and his research group. researchgate.netacs.orgmsu.edu This undertaking highlighted the immense structural complexity of the molecule, which features a large macrolactone ring, a polyene region of conjugated double bonds, and a dense array of stereocenters. msu.edu

Building on these foundational efforts, researchers have developed modular strategies for the synthesis of Amphotericin B analogues. semanticscholar.orgresearchgate.net A notable example is the total synthesis of 35-deoxy this compound by the Carreira group. organic-chemistry.orgnih.gov This approach involves the efficient, gram-scale synthesis of various molecular subunits, which are then assembled to create the final complex structure. semanticscholar.orgresearchgate.net Key steps in this strategy include novel methods for coupling the mycosamine (B1206536) sugar to the aglycone macrolide. semanticscholar.orgresearchgate.netariel.ac.il Such modular syntheses are not only crucial for confirming the structure of the natural product but also provide a versatile platform for creating designed analogues with specific structural modifications. researchgate.netsemanticscholar.orgresearchgate.net

Semi-synthetic methods, which start with the naturally derived Amphotericin B, offer a more direct route to this compound. The primary modification is the esterification of the C-16 carboxyl group. nih.govresearchgate.net A common laboratory and industrial process involves dissolving Amphotericin B in a suitable solvent system and then treating it with an esterifying agent. google.com

One established method involves suspending Amphotericin B in a solvent like dimethylformamide or hexamethylphosphoric triamide. google.com Aqueous ammonia (B1221849) is then added to achieve a clear solution, which is subsequently treated with diazomethane (B1218177) to form the desired methyl ester. google.com This process provides an efficient conversion of the natural product into its methyl ester derivative, which can then be used for further studies or as a precursor for other analogues. medchemexpress.com

Molecular editing is a sophisticated synthetic approach used to make precise, strategic changes to a complex molecule to understand how its different parts contribute to its biological function. semanticscholar.orgresearchgate.net This strategy has been instrumental in elucidating the mechanism of action of Amphotericin B. semanticscholar.orgresearchgate.net

The synthesis of 35-deoxy this compound is a prime example of molecular editing. researchgate.net By specifically removing the hydroxyl group at the C-35 position, researchers were able to create a unique molecular probe. researchgate.netsemanticscholar.orgresearchgate.net The subsequent biological evaluation of this analogue provided critical insights into the role of the C-35 hydroxyl group, particularly its importance in the formation of ion channels through the cell membrane. semanticscholar.orgresearchgate.netariel.ac.il This approach allows for the systematic investigation of structure-activity relationships (SAR), linking specific functional groups to distinct biological effects. nih.govnih.gov

Design and Evaluation of this compound Analogues

The design and evaluation of analogues are central to understanding the therapeutic potential and mechanism of this compound. By modifying its structure, scientists can study the impact on biological activity.

Various regions of the Amphotericin B molecule have been targeted for modification to investigate their influence on antifungal activity. These studies have revealed that even small structural changes can have significant effects.

Key modifications and their observed impacts include:

C-16 Carboxyl Group: Replacing the C-16 carboxyl group with a methyl group generally does not decrease in vitro antifungal activity, provided the 3'-amino group on the mycosamine sugar remains unmodified. nih.govresearchgate.net

C-7 to C-10 Polyol Region: The arrangement of hydroxyl groups in this region significantly influences antifungal potency. nih.govresearchgate.net Analogues with hydroxyl groups at positions C-8 and C-9 or C-7 and C-10 tend to be the most active. researchgate.net Conversely, having hydroxyl groups at both C-7 and C-9 results in the lowest activity. researchgate.net

Mycosamine Moiety: Modifications to the amino group of the mycosamine sugar can modulate the activity of derivatives, especially when the C-16 carboxyl group has also been altered. researchgate.net

C-35 Hydroxyl Group: This group has been identified as essential for the molecule's ability to form membrane-permeabilizing ion channels. researchgate.net

The table below summarizes the relationship between specific structural modifications and their resulting biological activity.

Molecular Region ModifiedSpecific ModificationImpact on Biological ActivityReference
C-16 Carboxyl GroupReplacement with a methyl groupAntifungal activity is maintained if the mycosamine amino group is unmodified. nih.govresearchgate.net
C-7 to C-10 Polyol RegionShift of hydroxyl group from C-10 to C-9Significantly decreased antifungal activity. nih.gov
C-7 to C-10 Polyol RegionAbsence of hydroxyl group at C-10Slightly lower antifungal activity compared to analogues with a C-10 hydroxyl group. nih.gov
C-35 Hydroxyl GroupRemoval of the hydroxyl group (deoxygenation)Reduces the ability to form ion channels, providing insight into the mechanism of action. semanticscholar.orgresearchgate.net

The synthesis and study of 35-Deoxy this compound serves as a significant case study in analogue design. semanticscholar.orgresearchgate.netorganic-chemistry.org This analogue was specifically created to test the hypothesis that the C-35 hydroxyl group is critical for the ion channel-forming ability of Amphotericin B. semanticscholar.orgresearchgate.netariel.ac.il

The total synthesis of this compound was achieved through a modular strategy, enabling the targeted removal of the specific hydroxyl group. semanticscholar.orgresearchgate.netnih.gov Subsequent biophysical studies and antifungal activity assays of this analogue revealed important findings. semanticscholar.orgariel.ac.ilnih.gov The investigation into its ability to induce electrolyte efflux provided new evidence for the role of the C-35 hydroxyl group. semanticscholar.orgresearchgate.net The results were consistent with the involvement of a double-barrel ion channel in causing leakage from the cell, underscoring the relevance of this functional group to the molecule's primary mechanism of action. semanticscholar.orgresearchgate.netariel.ac.il While the analogue was found to be about an order of magnitude less active than the parent compound, its study provided invaluable data for understanding how Amphotericin B functions at a molecular level. organic-chemistry.org

Evaluation of N-D-Ornithyl this compound

N-D-Ornithyl this compound (O-AME) is a semisynthetic derivative of this compound (AME) that has been evaluated for its antifungal activity and toxicity profile in comparison to its parent compounds. nih.gov In vitro studies have demonstrated that O-AME possesses greater activity against Candida species and other fungi when compared to both Amphotericin B (AMB) and AME. nih.gov Its effectiveness in vitro is only minimally affected by factors such as the size of the fungal inoculum, the presence of serum, or variations in pH. nih.gov

In vivo studies in a mouse model with a Candida albicans kidney infection showed that the dose of O-AME needed to achieve a 10,000-fold reduction in the fungal burden was comparable to that of AMB and significantly lower (one-tenth) than that of AME. nih.gov When administered intravenously to infected mice and rats, the average 50% protective doses for O-AME and AMB were similar. nih.gov However, another study found that O-AME had one-fourth the in vitro activity and between one-fifth and one-eighth the in vivo activity of AMB. asm.org

Acute toxicity assessments in mice, based on the intravenous 50% lethal dose (LD50), indicated that O-AME is considerably less toxic than AMB (approximately one-ninth the toxicity) but is twice as toxic as AME. nih.gov In rats, acute renal function tests revealed O-AME to be less than one-tenth as toxic to the kidneys as AMB and only slightly more toxic than AME. nih.gov Based on these findings, the calculated therapeutic advantage of O-AME relative to AMB was determined to be 8, while for AME it was 1.5. nih.gov Subchronic toxicity studies in dogs and rats identified the liver, kidneys, and red blood cells as the primary organs affected by O-AME. oup.com

Comparative Evaluation of Amphotericin B Derivatives
CompoundIn Vitro Activity vs. Candida spp.In Vivo Efficacy (Mouse Kidney Infection)Acute Intravenous Toxicity (LD50 in Mice)Acute Renal Toxicity (Rats)Calculated Advantage vs. AMB
O-AMEMore active than AMB and AME nih.govSimilar to AMB, 1/10 dose of AME nih.gov1/9 as toxic as AMB; 2x as toxic as AME nih.gov<1/10 as toxic as AMB; slightly more toxic than AME nih.gov8 nih.gov
AMELess active than O-AME nih.gov10x dose of O-AME required nih.govLess toxic than O-AME nih.govLess toxic than O-AME nih.gov1.5 nih.gov
AMBLess active than O-AME nih.govSimilar to O-AME nih.gov9x more toxic than O-AME nih.gov>10x more toxic than O-AME nih.gov1 nih.gov

Investigation of N-Methyl-N-D-Fructosyl this compound (MF-AME)

N-Methyl-N-D-fructosyl this compound (MF-AME) is a derivative developed through the rational chemical modification of Amphotericin B, designed to be sterically hindered. nih.gov This modification resulted in a compound that maintains the broad-spectrum antifungal activity of the parent antibiotic while exhibiting significantly lower toxicity, reported to be two orders of magnitude lower both in vivo and in vitro against mammalian cells. nih.gov

The improved selective toxicity of MF-AME is believed to be related to its state of aggregation in aqueous solutions. nih.govnih.gov Like its parent compound, MF-AME can exist in monomeric, soluble aggregated, and insoluble aggregated forms. nih.gov Spectroscopic analysis has identified four distinct spectral species in MF-AME solutions: a monomeric form and three different aggregated forms (type I, type II, and type III). nih.gov Research suggests that the reduced toxicity of MF-AME may stem from a lower concentration of water-soluble oligomers in aqueous environments. nih.gov Furthermore, MF-AME demonstrates a better capacity to differentiate between ergosterol (B1671047) (the primary sterol in fungal membranes) and cholesterol (the primary sterol in mammalian membranes). nih.gov Studies on red blood cells, measuring potassium leakage and hemolysis, indicate that the soluble aggregates, specifically types I and III, are the forms of MF-AME active against erythrocytes. nih.gov The composition of the medium is a key factor that dictates which type of aggregate is predominant in the solution. nih.gov

L-Histidine Methyl Ester of Amphotericin B

The L-histidine methyl ester of Amphotericin B, referred to as analogue A21, is a novel derivative designed to enhance the therapeutic index of Amphotericin B. nih.gov Preclinical studies have shown that this derivative retains pharmacological efficacy similar to the parent drug but does not induce the significant nephrotoxicity and hepatotoxicity associated with Amphotericin B. researchgate.net The mechanism of action for this analogue is consistent with that of Amphotericin B, involving the formation of pores in the cell membrane. nih.gov

A key factor contributing to its increased selectivity and safety is its reduced tendency to form dimers in solution compared to Amphotericin B. nih.gov The synthesis of this analogue involves reacting L-histidine with methanol (B129727) and thionyl chloride to produce L-histidine methyl ester dihydrochloride, which is then coupled to Amphotericin B in the presence of PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine (B128534) (Et3N). nih.gov While long-term treatment (120 days) in rats showed some structural and functional damage to the male reproductive system, these effects were found to be reversible after a 65-day washout period. researchgate.net

Isotope-Labeled Analogues for Structural Elucidation (e.g., C-13 Labeled AME)

To understand the precise three-dimensional structure of the ion channels formed by Amphotericin B in fungal cell membranes, researchers have synthesized isotope-labeled analogues. nih.govresearchgate.net The elucidation of these complex molecular assemblies is made possible by techniques such as solid-state nuclear magnetic resonance (NMR) spectroscopy, which requires the strategic placement of isotopes like Carbon-13 (¹³C). nih.govresearchgate.net

A ¹³C-labeled this compound derivative has been synthesized where the ¹³C isotope was regiospecifically placed at the C25 position within the polyene moiety. researchgate.net This specific labeling provides a powerful tool for the structural analysis of the molecular assembly formed by Amphotericin B. researchgate.net Solid-state NMR studies using ¹³C and ¹⁹F-labeled Amphotericin B have been crucial in determining the structure of these assemblies in artificial lipid bilayers. nih.gov These investigations revealed that the ion channel is composed of seven Amphotericin B molecules. researchgate.net This structural insight at an atomic level helps to clarify the mechanisms behind the drug's pharmacological action and its adverse effects. nih.gov

Drug Resistance Mechanisms and Overcoming Resistance

Fungal Resistance to Polyenes and Amphotericin B Methyl Ester

Fungal resistance to polyene antibiotics, including Amphotericin B and its derivatives like the methyl ester, is a complex phenomenon involving several cellular and molecular adaptations. While still relatively uncommon compared to resistance against other antifungal classes, it poses a significant clinical challenge. The primary mechanisms of resistance revolve around modifications of the drug's target, ergosterol (B1671047), within the fungal cell membrane and the cell's ability to mitigate drug-induced damage.

Alterations in Fungal Membrane Sterol Composition

The principal mechanism of action for polyenes is their binding to ergosterol, the primary sterol in fungal cell membranes. This interaction leads to the formation of pores and channels, disrupting membrane integrity and causing cell death. Consequently, the most common resistance mechanism involves a reduction in the ergosterol content of the cell membrane, which limits the available binding sites for this compound. nih.gov Fungi can achieve this by replacing ergosterol with other sterol intermediates that have a lower affinity for polyenes. This alteration in the sterol profile prevents the drug from effectively permeating the cell membrane. researchgate.net For instance, some resistant strains of Candida albicans have been found to lack membrane ergosterol entirely. nih.gov This fundamental change in membrane composition significantly diminishes the susceptibility of the fungus to the lethal effects of polyene antibiotics.

Cellular Defense Mechanisms against Oxidative Damage

Beyond altering the drug's direct target, fungi have developed defense mechanisms to counteract the downstream effects of polyene action. One of the ways Amphotericin B and its derivatives induce cell death is through oxidative damage. nih.gov The auto-oxidation of the polyene molecule can lead to the production of reactive oxygen species (ROS), which are detrimental to the fungal cell. nih.gov

Fungal strains with enhanced capabilities to neutralize these toxic oxygen species exhibit increased resistance to the killing effects of Amphotericin B. nih.gov A key enzyme in this defense is catalase, which breaks down hydrogen peroxide into water and oxygen. Studies have shown that resistant Candida albicans strains can have significantly higher levels of catalase activity compared to their susceptible counterparts. nih.gov This enhanced antioxidant capacity allows the fungus to mitigate the oxidative stress induced by this compound, thereby contributing to its survival.

Mechanisms of Overcoming Fungal Multidrug Resistance (MDR)

Multidrug resistance in fungi is often mediated by the overexpression of efflux pumps, which actively transport antifungal agents out of the cell, preventing them from reaching their target. These pumps, belonging to the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, are a major challenge in antifungal therapy.

Non-Substrate Nature for Multidrug Exporting Pumps

A significant advantage of Amphotericin B and its derivatives, including the methyl ester, is their ability to overcome this common form of multidrug resistance. nih.gov Research has demonstrated that these polyene compounds are not substrates for the major multidrug exporting pumps, such as Cdr2p in Saccharomyces cerevisiae. nih.gov

The primary reason for this is believed to be their large molecular volumes. nih.gov The physical size of the this compound molecule likely prevents it from being recognized and transported by these efflux pumps. In comparative studies, derivatives of Amphotericin B were shown to be effective against fungal strains that overexpress MDR pumps. nih.gov Experiments using rhodamine 6G, a known substrate for these pumps, showed no competition for efflux with Amphotericin B and its derivatives, confirming that they bypass this resistance mechanism. nih.gov

Viral Resistance Mechanisms to this compound

While primarily an antifungal agent, this compound has also been investigated for its antiviral properties, particularly against enveloped viruses like the Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Its mechanism of antiviral action is linked to its ability to bind to cholesterol, a critical component of the viral envelope.

Resistance to this compound in HIV-1 has been shown to arise from specific mutations in the viral genome. nih.gov Research has identified that these resistance-conferring mutations map to the cytoplasmic tail of the transmembrane glycoprotein (B1211001) gp41. nih.gov The gp41 protein plays a crucial role in the fusion of the viral and host cell membranes, a necessary step for viral entry.

Specifically, mutations in a highly conserved and functionally important endocytosis motif within the gp41 cytoplasmic tail are responsible for resistance. nih.gov Furthermore, truncation of this cytoplasmic tail has also been shown to confer resistance to the antiviral effects of this compound. nih.gov These findings indicate that the integrity of the gp41 cytoplasmic tail is a key determinant of HIV-1's susceptibility to this compound.

The table below details the viral component and the mechanism of resistance to this compound.

VirusViral ComponentMechanism of Resistance
HIV-1Glycoprotein 41 (gp41)Mutations in the cytoplasmic tail, specifically within the endocytosis motif. Truncation of the gp41 cytoplasmic tail.

Mutations in Viral Glycoproteins (e.g., HIV-1 gp41)

The development of resistance to this compound in HIV-1 is linked to mutations within the gene that codes for the viral envelope glycoprotein, specifically the transmembrane subunit gp41. nih.gov Studies involving the selection of AME-resistant HIV-1 variants have successfully mapped the responsible mutations to a highly conserved endocytosis motif located in the cytoplasmic tail of gp41. nih.gov

In one study, two key single amino acid substitutions were identified in AME-resistant variants that induced cleavage of the gp41 cytoplasmic tail by the viral protease. uni.lu These mutations rendered the viral envelope complex resistant to the inhibitory effects of AME. uni.lu The specific mutations observed are detailed in the table below.

Table 1: Key Amino Acid Substitutions in HIV-1 gp41 Conferring Resistance to this compound
Original Amino AcidPositionSubstituted Amino AcidEffect
Proline (P)203Leucine (L)Induces cleavage of gp41 cytoplasmic tail by viral protease, leading to AME resistance. uni.lu
Serine (S)205Leucine (L)Induces cleavage of gp41 cytoplasmic tail by viral protease, leading to AME resistance. uni.lu

These findings indicate that HIV-1 can escape the antiviral pressure of AME by acquiring specific mutations that alter the structure of the gp41 cytoplasmic tail after its incorporation into new viral particles. uni.lu

Impact of Cytoplasmic Tail Truncation on Resistance

The truncation of the gp41 cytoplasmic tail has been identified as a significant mechanism for AME resistance in retroviruses. nih.govuni.lu Research has demonstrated that artificially truncating this region of gp41 in both HIV-1 and the simian immunodeficiency virus (SIV) confers resistance to AME. nih.govuni.lu

The resistance mechanism is linked to the cleavage of the gp41 cytoplasmic tail by the virus's own protease. uni.lu The mutations identified in AME-resistant HIV-1 strains (P203L and S205L) result in a substantially smaller gp41 protein because the cytoplasmic tail is cleaved off. uni.lu This cleavage effectively mimics an engineered truncation. For instance, the protease-mediated cleavage results in a gp41 truncation of 140 or 142 amino acids, which is very similar in size to an experimentally created 144-amino acid truncation that also proved resistant to AME. uni.lu

This evolutionary escape strategy allows the virus to evade the inhibitory effects of AME, which targets cholesterol in the viral membrane and disrupts the entry process. nih.govuni.lu By altering the gp41 cytoplasmic tail, the virus circumvents this disruption. uni.lu Interestingly, while the gp41 cytoplasmic tail is important for promoting the incorporation of the envelope glycoprotein into new virions, the virus can remain fully replication competent in T cell lines and primary T cells even after the tail is removed post-incorporation. uni.lu

Advanced Drug Delivery System Research

Liposomal Formulations of Amphotericin B Methyl Ester and Derivatives

Liposomal formulations have been extensively investigated as a means to improve the therapeutic index of Amphotericin B. Research has also extended to its derivatives, including those of this compound, with the goal of further reducing toxicity and improving drug targeting.

Comparative Studies with Conventional and Liposomal Amphotericin B

While direct and extensive comparative studies on liposomal formulations of this compound (AME) versus conventional Amphotericin B are limited in publicly available literature, research on a related derivative, N-methyl-N-D-fructosyl this compound (MFAME), provides valuable insights. One study compared the in vitro biological properties of free MFAME, conventional Amphotericin B (AMB), and their respective liposomal formulations. The antibiotics were incorporated into small unilamellar vesicles. The effectiveness of these formulations was evaluated by examining their fungistatic and fungicidal activity against Candida albicans, as well as their effects on potassium release from erythrocytes and hemolysis as measures of toxicity.

The results of such comparative studies are crucial for understanding the potential benefits of encapsulating AME derivatives in liposomes. For instance, liposomal formulations of the parent drug, Amphotericin B, have been shown to be significantly safer than conventional Amphotericin B in both pediatric and adult populations, with a two- to six-fold decrease in the incidence of drug-related side effects. nih.gov Specifically, severe side effects were observed in only 1% of patients treated with liposomal Amphotericin B, compared to 12% of those receiving the conventional form. nih.gov Nephrotoxicity was also markedly reduced, with an incidence of 3% in the liposomal group compared to 23% in the conventional Amphotericin B group. nih.gov

Table 1: Comparative in vitro Effects of Amphotericin B and its Liposomal Formulation

Parameter Conventional Amphotericin B Liposomal Amphotericin B Fold Difference
Severe Side Effects 12% 1% 12-fold decrease
Nephrotoxicity 23% 3% ~7.7-fold decrease

Data derived from studies on Amphotericin B, providing a comparative baseline for potential AME formulations. nih.gov

Impact on Selective Toxicity and Antifungal Activity

A key objective of liposomal encapsulation is to enhance the selective toxicity of the drug, meaning it should be more toxic to fungal cells than to mammalian cells. For Amphotericin B, incorporation into liposomes has been shown to reduce its toxicity to mammalian cells while retaining its antifungal potency.

In the case of the this compound derivative, MFAME, studies have indicated that this derivative itself already possesses low toxicity to mammalian cells and good water solubility of its salts. Interestingly, the incorporation of MFAME into liposomes did not lead to a further improvement in its selective toxicity. This suggests that the inherent properties of the derivative play a significant role in its toxicity profile, and liposomal formulation may not provide the same degree of benefit as it does for the more toxic parent compound, Amphotericin B.

The antifungal activity of these formulations is also a critical consideration. Studies on the antagonistic effect of ergosterol (B1671047) (the primary sterol in fungal cell membranes) and cholesterol (the primary sterol in mammalian cell membranes) on the antifungal activity of these antibiotics revealed that sterol interference was less pronounced for MFAME compared to Amphotericin B. This suggests a potentially different mechanism of action or interaction with cell membranes for the methyl ester derivative.

Nanoformulations for Enhanced Bioavailability and Reduced Toxicity

Nanoformulations represent another promising strategy to improve the delivery of antifungal agents. For Amphotericin B, various nanoformulations have been developed to enhance its oral bioavailability and reduce the nephrotoxicity associated with its intravenous administration. nih.gov While specific research on nanoformulations of this compound is not as prevalent, the principles and findings from studies on the parent compound offer a strong rationale for exploring this avenue for its derivatives.

Biodegradable nanoparticles, for instance, have been shown to significantly improve the oral bioavailability of Amphotericin B. nih.gov In one study, Amphotericin B entrapped in poly(lactide-co-glycolide) (PLGA) nanoparticles demonstrated a relative oral bioavailability of approximately 800% compared to the conventional intravenous formulation, Fungizone®. nih.gov Furthermore, this nanoformulation exhibited lower hemolysis and nephrotoxicity. nih.gov

Another approach involves the use of novel nano-cellulose-based formulations. These have been shown to enhance the efficacy of Amphotericin B against Candida albicans. researchgate.net Such a nanoformulation produced a larger zone of inhibition and a lower minimum inhibitory concentration (MIC) compared to the drug alone, indicating heightened antifungal activity. researchgate.net Importantly, these nanoformulations were found to be non-toxic to human cells at effective concentrations. researchgate.net

The development of such nanoformulations for this compound could potentially offer similar advantages, leveraging the inherently lower toxicity of the methyl ester derivative to create an even safer and more effective antifungal therapy.

Table 2: Research Findings on Nanoformulations of Amphotericin B

Nanoformulation Type Key Findings Potential Benefit for AME
Poly(lactide-co-glycolide) (PLGA) nanoparticles ~800% relative oral bioavailability compared to Fungizone®; Lower hemolysis and nephrotoxicity. nih.gov Enhanced oral delivery and reduced systemic toxicity.
Nano-cellulose-based formulation Larger zone of inhibition against C. albicans; Lower MIC; Non-toxic to human cells. researchgate.net Improved antifungal efficacy and safety profile.

Data based on studies of Amphotericin B, suggesting potential applications for its methyl ester derivative.

Biophysical and Spectroscopic Characterization

Spectroscopic Analysis of Monomeric and Self-Associated Forms

The aggregation state of Amphotericin B (AmB) and its derivatives, including the methyl ester (AME), is a critical determinant of its biological activity and toxicity. Spectroscopic techniques such as UV-Vis absorption and circular dichroism (CD) are invaluable tools for characterizing the equilibrium between monomeric and self-associated forms of these polyene antibiotics in different environments.

In aqueous solutions, Amphotericin B can associate at concentrations as low as 5 × 10⁻⁷ to 10⁻⁴ M, a phenomenon that can be monitored by circular dichroism experiments. nih.gov The UV-Vis absorption spectrum of AmB and its derivatives is highly sensitive to the aggregation state. The monomeric form typically exhibits a characteristic spectrum with four distinct bands. For instance, in a 40:60 methanol-water mixture, monomeric AmB displays absorption bands at approximately 346.4, 364.8, 385.2, and 409.1 nm. ualberta.ca As the molecule self-associates, these bands can undergo shifts and changes in intensity. For example, in the presence of polymeric micelles that promote aggregation, the spectrum of AmB shows bands at 346.3, 365.7, 386.4, and 410.3 nm. ualberta.ca

The aggregation state is influenced by the surrounding medium. For instance, AmB exists in a self-aggregated state within polymeric micelles with hexanoate (B1226103) ester cores, while it remains in a relatively monomeric state in micelles with stearate (B1226849) ester cores. nih.gov This suggests that interactions with the hydrophobic core of the micelles can modulate the self-association of the drug. nih.gov The aggregation of AmB is a reversible process that is affected by the addition of water to an organic solvent solution, and the presence of polymers can prevent the irreversible precipitation of these aggregates. ualberta.ca

Table 1: UV-Vis Absorption Maxima (λmax) of Amphotericin B in Different Aggregation States

Aggregation State Solvent/Environment λmax 1 (nm) λmax 2 (nm) λmax 3 (nm) λmax 4 (nm)
Monomeric 40:60 Methanol (B129727):Water 346.4 364.8 385.2 409.1
Aggregated PEO-b-p(HAHA) Micelles 346.3 365.7 386.4 410.3

Data sourced from ualberta.ca

Molecular Interactions with Sterols and Membranes

Amphotericin B methyl ester, like its parent compound, exerts its antifungal activity through interactions with the cell membranes of fungi, specifically with ergosterol (B1671047). This interaction is preferential over cholesterol, the primary sterol in mammalian cell membranes, which forms the basis for its selective toxicity. nih.gov

The interaction between AmB and sterols leads to the formation of transmembrane channels, causing leakage of ions and ultimately cell death. doi.org The presence of ergosterol in lipid bilayers has been shown to significantly affect the mobility of AmB. nih.gov Solid-state NMR studies have demonstrated that ergosterol interacts more strongly with AmB than cholesterol does in a lipid environment. nih.gov This stronger interaction is responsible for the monomerization of AmB within the ergosterol-containing membrane. nih.gov Neutron reflectometry studies have shown that AmB extracts ergosterol from lipid bilayers but not cholesterol. nih.gov

The orientation of AmB within the membrane is crucial for its function. At low concentrations, AmB molecules tend to lie flat on the membrane surface. As the concentration increases, they reorient to a vertical position, which is necessary for channel formation. nih.gov This vertical orientation allows for strong interactions with the lipid head groups. nih.gov Molecular dynamics simulations have shown that AmB derivatives can penetrate deeper into the hydrophobic region of the membrane compared to the parent drug. nih.gov

The structure of the lipid membrane itself also plays a role in the action of AmB. In the gel phase of lipid bilayers, AmB does not significantly alter the conformational order of the lipid hydrocarbon chains. However, in the more fluid liquid-crystalline phase, the drug can affect the structure of its lipid environment. nih.gov AmB can induce the redistribution of ergosterol within the plane of the membrane, a phenomenon not observed with cholesterol. nih.gov

Advanced Imaging and Sensing Techniques (e.g., Fluorescence Studies with TMA-DPH, Solid-State NMR)

Advanced spectroscopic and imaging techniques have provided deeper insights into the molecular mechanisms of this compound's action at the membrane level. Fluorescence studies, particularly those employing the membrane probe trimethylammonium diphenylhexatriene (TMA-DPH), have been instrumental in elucidating the kinetics of drug-membrane interactions.

When AmB is introduced to fungal cells containing TMA-DPH, a biphasic change in the probe's fluorescence intensity is observed. nih.govacs.org The initial phase is a decrease in fluorescence, which is attributed to energy transfer between AmB and TMA-DPH as the drug binds to the cell membrane. nih.govacs.org This is followed by a second phase of increasing fluorescence intensity. This increase is interpreted as a result of the formation of membrane pores through the aggregation of AmB-ergosterol complexes, leading to a repartitioning and segregation of the TMA-DPH probe. nih.govacs.org Notably, in AmB-resistant fungal strains with a significantly lower ergosterol content, only the initial binding phase is observed, without the subsequent increase in fluorescence. nih.govacs.org This suggests that the formation of AmB-ergosterol aggregate pores is a key component of its antifungal activity. nih.govacs.org

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy has been a powerful tool for characterizing the structure and dynamics of AmB and its derivatives within lipid membranes. nih.gov ssNMR can provide atomic-level resolution information on the conformation and orientation of molecules in a non-crystalline solid state, such as a lipid bilayer. mdpi.com By using deuterium-labeled sterols and AmB, 2H NMR studies have unequivocally demonstrated a direct and significant interaction between AmB and ergosterol in phospholipid bilayers. researchgate.net These studies showed that the presence of AmB almost completely inhibits the fast axial diffusion of ergosterol, while the mobility of cholesterol remains largely unchanged. researchgate.net Conversely, while AmB is mostly immobile in sterol-free or cholesterol-containing membranes, a fraction of AmB molecules becomes mobile in the presence of ergosterol, further confirming a direct interaction. researchgate.net The development of 13C-labeled this compound provides a valuable probe for more detailed solid-state NMR measurements to analyze the molecular assembly of the drug. researchgate.net

Table 2: Fluorescence Response of TMA-DPH in Fungal Cells upon Treatment with Amphotericin B

Fungal Strain Ergosterol Content Phase 1: Fluorescence Change Phase 2: Fluorescence Change Interpretation
AmB-Susceptible High (e.g., 74%) Decrease Increase Binding followed by pore formation
AmB-Resistant Low (e.g., 4%) Decrease Absent Binding without pore formation

Data sourced from nih.govacs.org

Theoretical and Computational Studies (e.g., Molecular Dynamics, Conformation Studies)

Theoretical and computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable for investigating the behavior of this compound at the atomic level, providing insights that are often difficult to obtain through experimental methods alone.

MD simulations have been employed to study the self-association of AmB molecules in an aqueous environment. These studies have shown that the formation of AmB dimers is a diffusion-controlled, barrierless process. nih.gov The simulations indicate that both parallel and antiparallel dimer arrangements are roughly equally probable. nih.gov This self-association is primarily driven by hydrophobic interactions, with the dipole moment of the zwitterionic head group playing a less significant role. nih.gov

Computational studies have also shed light on the conformational properties of the polar head of this compound. nih.gov These studies, which consider the presence of hydration water molecules, allow for a comparison with the parent AmB molecule and help to understand how modifications to the polar head affect the molecule's properties. nih.gov

Furthermore, MD simulations have been used to investigate the interactions of AmB and its derivatives with lipid membranes containing either ergosterol or cholesterol. nih.gov These simulations have revealed that derivatives like AME can penetrate deeper into the hydrophobic core of the membrane compared to AmB. nih.gov Modifications to the amino and carboxyl groups can also lead to conformational changes in the antibiotic's polar head. nih.gov The simulations have also identified differences in the "wobbling" dynamics of the AmB derivatives depending on the type of sterol present in the membrane. nih.gov These molecular-level differences in behavior may be responsible for the observed improvements in the selectivity of these derivatives for fungal over mammalian cells. nih.gov

Simulations of the AmB channel itself have provided a model of its structure, suggesting a stable channel formed by eight AmB and eight sterol molecules, held together by strong hydrogen bonding interactions. doi.org These simulations highlight the importance of intermolecular hydrogen bonds between the amino group of one AmB molecule and the carboxyl group of an adjacent one, forming a ring at the channel entrance. doi.org

Q & A

Q. How does Amphotericin B methyl ester (AME) exert its antifungal activity, and what experimental models are suitable for validating its mechanism of action?

AME primarily targets fungal membrane sterols (e.g., ergosterol), forming pores that disrupt ion homeostasis. To validate this, researchers can:

  • Use sterol-deficient fungal mutants to compare AME sensitivity with wild-type strains.
  • Employ liposome models loaded with ergosterol or cholesterol to study AME’s membrane-binding selectivity via fluorescence quenching or ion-leakage assays .
  • Measure potassium efflux in Candida albicans using atomic absorption spectroscopy, correlating with fungicidal activity .

Q. What distinguishes AME’s toxicity profile from its parent compound, Amphotericin B (AmB), and how can nephrotoxicity be assessed in preclinical studies?

AME’s esterification reduces toxicity by ~250-fold compared to AmB. To evaluate nephrotoxicity:

  • Perform serum creatinine and blood urea nitrogen (BUN) assays in murine models after AME administration.
  • Use proximal tubule cell cultures to assess cellular viability (e.g., MTT assay) and oxidative stress markers (e.g., glutathione depletion) .

Q. What are the standard in vitro and in vivo models for testing AME’s antiviral activity against enveloped viruses like HIV-1 or HSV-1?

  • In vitro: Measure viral replication inhibition in TZM-bl cells (HIV-1) or Vero cells (HSV-1) using luciferase reporter assays or plaque reduction tests. AME’s IC50 for HIV-1 ranges from 0.5–5.5 µM .
  • In vivo: Use immunodeficient mice infected with HIV-1 clinical isolates, monitoring viral load reduction in peripheral blood mononuclear cells (PBMCs) via qRT-PCR .

Advanced Research Questions

Q. How can structural modifications of AME (e.g., 35-deoxy derivatives) elucidate its mechanism of ion channel formation and antifungal efficacy?

  • Synthesize analogs (e.g., 35-deoxy AME methyl ester) via modular strategies involving gram-scale subunit coupling and mycosamine glycosylation .
  • Compare electrolyte efflux in Saccharomyces cerevisiae using atomic emission spectroscopy. Loss of the 35-hydroxy group reduces ion channel stability, linking structure to activity .

Q. What methodological approaches resolve contradictions in AME’s dual role as a hepatitis B virus (HBV) DNA polymerase enhancer and antigen inactivator?

  • Conduct dose-response studies (5–250 µg/mL AME) in HBV-infected HepG2 cells, measuring:
  • DNA polymerase activity via radiolabeled dNTP incorporation.
  • Antigen integrity using ELISA for HBsAg subparticles .
    • Use interferon-alpha knockout models to isolate AME’s immunomodulatory effects from direct antiviral action .

Q. How can researchers design combination therapies leveraging AME’s antifungal and antiviral properties without inducing resistance?

  • Test synergistic effects with antiretrovirals (e.g., AZT) in co-infected models (e.g., HIV-1 + C. albicans):
  • Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI).
  • Monitor resistance emergence via serial passage experiments under sub-inhibitory AME concentrations .

Q. What biophysical techniques are critical for studying AME’s interaction with host cell membranes and viral envelopes?

  • Surface plasmon resonance (SPR): Quantify AME’s binding affinity to cholesterol-rich liposomes.
  • Cryo-electron microscopy: Visualize AME-induced disruptions in viral envelope morphology (e.g., HIV-1 virion lysis) .
  • NMR spectroscopy: Map sterol-binding sites using isotopically labeled AME derivatives (e.g., 13C6-methyl ester) .

Methodological Considerations

Q. How can researchers ensure reproducibility when testing AME’s activity across different fungal strains or viral isolates?

  • Standardize inoculum preparation (e.g., CLSI M27/M38 guidelines for fungi).
  • Include reference strains (e.g., C. albicans ATCC 90028) and clinical isolates with documented sterol profiles .
  • Validate antiviral assays with internal controls (e.g., HIV-1 NL4-3 strain) .

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity and therapeutic efficacy in AME studies?

  • Use non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values.
  • Apply two-way ANOVA to compare treatment groups in time-course experiments (e.g., viral load reduction vs. nephrotoxicity) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on AME’s immunomodulatory effects (e.g., interferon induction vs. direct antiviral activity)?

  • Dual-pathway experiments:
  • Knock out interferon receptors (e.g., IFNAR1−/− cells) to isolate AME’s direct antiviral effects.
  • Measure interferon-alpha/beta levels via ELISA in wild-type vs. knockout models .
  • Time-resolved studies: Track interferon production kinetics relative to viral replication phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.